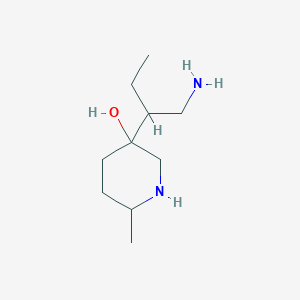

3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol

Description

Properties

Molecular Formula |

C10H22N2O |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3-(1-aminobutan-2-yl)-6-methylpiperidin-3-ol |

InChI |

InChI=1S/C10H22N2O/c1-3-9(6-11)10(13)5-4-8(2)12-7-10/h8-9,12-13H,3-7,11H2,1-2H3 |

InChI Key |

SGGXSRGEGJFUAG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C1(CCC(NC1)C)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Michael Reaction and Biocatalytic Transamination

A notable method for synthesizing the piperidine core related to this compound involves a four-step route starting from methyl vinyl ketone and diethyl malonate, as reported in an asymmetric synthesis of a related 6-methylpiperidin-3-yl methanol derivative:

- Step 1: Solvent-free Michael addition of diethyl malonate to methyl vinyl ketone generates a key intermediate.

- Step 2: Formation of a lactam acid mixture (trans/cis).

- Step 3: Biocatalytic transamination converts the ketone intermediate to the corresponding amine.

- Step 4: Crystallization-induced dynamic resolution enriches the desired trans-lactam acid salt with >95% diastereomeric excess and 91% yield.

This approach efficiently installs the stereochemistry at the 3- and 6-positions of the piperidine ring and introduces the amino function via enzymatic transamination.

Aminobutanol Intermediate Preparation

The 1-aminobutan-2-yl side chain can be prepared from (S)-3-aminobutan-1-ol, which is accessible by catalytic hydrogenation of benzyl N-[(2S)-4-hydroxybutan-2-yl]carbamate under mild conditions (palladium on activated charcoal, methanol, 25 °C, 12 hours). This intermediate is isolated as an oil in high yield (~92%) and characterized by NMR and LC-MS.

Functional Group Transformations and Coupling

- The amino alcohol intermediate can be converted to sulfonylated derivatives using sulfonyl chlorides (methanesulfonyl chloride, phenylmethanesulfonyl chloride) in the presence of triethylamine in tetrahydrofuran at 0–20 °C for 16 hours. This step activates the alcohol or amine for subsequent coupling reactions.

- Coupling of the aminobutanol derivative with chlorinated or activated piperidine intermediates under inert atmosphere at elevated temperatures (e.g., 160 °C in 1-methylpyrrolidin-2-one solvent) enables formation of the final compound via nucleophilic substitution.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The biocatalytic transamination step is crucial for introducing the amino group with high stereoselectivity, avoiding racemization.

- Crystallization-induced dynamic resolution allows purification and enrichment of the desired stereoisomer without chromatographic separation.

- The use of mild hydrogenation conditions preserves stereochemistry in the aminobutanol intermediate.

- Sulfonylation activates the amino alcohol for subsequent nucleophilic substitution, facilitating efficient coupling.

- Elevated temperature coupling in polar aprotic solvents under inert atmosphere ensures good conversion to the target compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a fully saturated piperidine derivative .

Scientific Research Applications

3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting an anti-tumor effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3R)-1-Methylpiperidin-3-ol (CAS 28808-26-6)

Structural Similarities :

- Both compounds share a hydroxyl group at position 3 of the piperidine ring.

- The piperidine core is saturated, enhancing conformational flexibility compared to aromatic analogs like pyridin-3-ol derivatives.

Key Differences :

- Substituents: (3R)-1-Methylpiperidin-3-ol has a methyl group at position 1, whereas the target compound has a 6-methyl group and a larger 1-aminobutan-2-yl substituent at position 3.

- Molecular Weight: The target compound (C₁₀H₂₂N₂O) has a higher molecular weight (~186.3 g/mol) compared to (3R)-1-methylpiperidin-3-ol (C₆H₁₃NO, 115.17 g/mol).

- Polar Surface Area (PSA): The aminobutyl substituent in the target compound likely increases its PSA, enhancing solubility in polar solvents compared to (3R)-1-methylpiperidin-3-ol (PSA: 23.47 Ų) .

2-Aminopyridin-3-ol (CAS 16867-03-1)

Structural Similarities :

- Both compounds contain hydroxyl and amino groups, which are critical for hydrogen bonding and biological interactions.

Key Differences :

- Ring Saturation: The target compound’s saturated piperidine ring may confer greater metabolic stability compared to the aromatic pyridine ring in 2-aminopyridin-3-ol.

- Safety Profile: 2-Aminopyridin-3-ol requires stringent safety measures, including respiratory protection (EN 143 filters) and skin regeneration protocols .

- Molecular Complexity: The target compound’s branched alkyl chain and methyl group introduce steric effects absent in 2-aminopyridin-3-ol (C₅H₆N₂O, 110.1 g/mol) .

6-Ethyl-Substituted Pyridin-3-ol Derivatives

Functional Group Impact :

- Ethyl substituents in pyridin-3-ol derivatives enhance lipophilicity. In the target compound, the 6-methyl group may balance hydrophobicity, while the aminobutyl chain could modulate receptor binding affinity .

Research Implications and Gaps

- Physicochemical Properties : Experimental determination of the target compound’s LogP, solubility, and stability is critical for drug development.

- Safety: Lessons from 2-aminopyridin-3-ol suggest rigorous handling protocols for amino-alcohol derivatives .

- Synthetic Routes : Insights from pyridin-3-ol synthesis () could inform piperidine functionalization strategies.

Biological Activity

3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol is a compound characterized by a piperidine ring structure that includes an amino group and a hydroxyl group. Its unique molecular architecture contributes to its potential biological activities, particularly in therapeutic applications. This article explores the biological activity, mechanisms of action, and potential therapeutic uses of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 199.28 g/mol. The compound features a piperidine core, which significantly influences its interaction with biological targets. The structural characteristics are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 199.28 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| XLogP3 | 1.5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Interaction Studies

Interaction studies have demonstrated that the compound can modulate the activity of CDK4 and CDK6, leading to cell cycle arrest in cancer cell lines. This inhibition is essential for developing anti-cancer therapies, particularly for tumors that exhibit overactivity of these kinases.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Inhibition of Cancer Cell Proliferation :

- A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell proliferation rates, with IC50 values indicating potent activity against specific cancer types.

- Table: IC50 Values Against Different Cancer Cell Lines

Cell Line IC50 (µM) MCF-7 (Breast) 0.45 HCT116 (Colon) 0.32 A549 (Lung) 0.50 -

Mechanistic Insights :

- Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anti-cancer agent.

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to inhibit CDKs positions it as a candidate for developing novel anti-cancer therapies.

- Neurological Disorders : The structural similarities with other neuroactive compounds suggest potential applications in treating neurological disorders, although further research is necessary to elucidate these pathways.

Q & A

Q. What synthetic strategies are recommended for the preparation of 3-(1-Aminobutan-2-yl)-6-methylpiperidin-3-ol?

- Methodological Answer : A multi-step synthesis is typically employed. First, construct the piperidin-3-ol core via cyclization of a suitably substituted amine and carbonyl precursor. For example, reductive amination of 6-methylpiperidin-3-one with 1-aminobutan-2-yl derivatives (e.g., via NaBH₃CN-mediated reduction) could yield the target compound. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in a solvent like ethanol. Use SHELXL or OLEX2 for structure refinement. If crystallization fails, employ NOESY NMR to analyze spatial proximity of protons, or compare experimental circular dichroism (CD) spectra with computational predictions (e.g., DFT-based simulations).

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

- Methodological Answer :

- Purity : HPLC with UV detection (C18 column, gradient: 0.1% TFA in H₂O/MeCN) and ≥95% peak area threshold.

- Stability : Perform accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor by LC-MS for decomposition products.

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis to assess moisture sensitivity .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies for key steps (e.g., cyclization or reductive amination). Software like Gaussian or ORCA can predict solvent effects (e.g., ethanol vs. THF) and catalyst influence. Pair computational results with Design of Experiments (DoE) to validate optimal temperature, solvent, and stoichiometry .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodological Answer :

- Step 1 : Verify sample purity (HPLC, HRMS).

- Step 2 : Re-examine NMR acquisition parameters (e.g., solvent, temperature, relaxation delay).

- Step 3 : Use 2D NMR (COSY, HSQC) to assign signals unambiguously.

- Step 4 : Cross-validate with DFT-calculated NMR chemical shifts (software: ADF or NWChem). Discrepancies may indicate conformational flexibility or proton exchange processes .

Q. How can the compound’s pharmacokinetic properties be evaluated in preclinical studies?

- Methodological Answer :

- Absorption : Caco-2 cell monolayer assay to predict intestinal permeability.

- Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS.

- Toxicity : Ames test for mutagenicity and mitochondrial toxicity assay (Seahorse XF Analyzer).

- Data Interpretation : Use pharmacokinetic modeling tools (e.g., Phoenix WinNonlin) to estimate bioavailability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.